Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate
January 2026
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl trifluoromethanesulfonate, a pivotal reagent in modern synthetic organic chemistry. Known commonly as 4-methoxyphenyl triflate, this compound serves as a highly reactive and versatile electrophilic partner in a multitude of cross-coupling reactions. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, rendering it a superior alternative to traditional aryl halides in many contexts. This document delves into its synthesis, physicochemical properties, and core applications, with a particular focus on palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction: The Ascendancy of Aryl Triflates
In the landscape of cross-coupling chemistry, the choice of the electrophilic partner is critical to reaction efficiency, scope, and functional group tolerance. While aryl halides have long been the workhorses of this field, aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate, have emerged as powerful and often advantageous substitutes.[1] Synthesized readily from the corresponding phenols, aryl triflates exhibit enhanced reactivity, which frequently allows for catalysis under milder conditions and with faster reaction kinetics.[1]
4-Methoxyphenyl trifluoromethanesulfonate is particularly valuable due to the prevalence of the methoxyphenyl moiety in pharmaceuticals, natural products, and materials science. Its ability to act as a surrogate for a 4-methoxyphenol cation equivalent in complex bond formations makes it an indispensable tool for synthetic chemists. This guide will explore the practical aspects of its preparation and use, providing the causal insights necessary for successful experimental design and execution.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its safe and effective handling in a laboratory setting. The key properties of 4-methoxyphenyl trifluoromethanesulfonate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 66107-29-7 | [2] |
| Molecular Formula | C₈H₇F₃O₄S | [3][4][5] |
| Molecular Weight | 256.20 g/mol | [6] |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| Boiling Point | 125 °C at 18 mmHg | [3][4][6] |
| Density | 1.416 g/mL | [4][6] |
| Refractive Index | 1.454 | [4][6] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |
Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
The preparation of aryl triflates from phenols is a robust and high-yielding transformation. The following protocol describes a standard procedure for the synthesis of 4-methoxyphenyl trifluoromethanesulfonate from 4-methoxyphenol.
Rationale of Synthesis
The synthesis involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O).[7] The phenolic hydroxyl group acts as a nucleophile, attacking one of the highly electrophilic sulfur atoms of the anhydride. This reaction requires a non-nucleophilic base, such as pyridine, to neutralize the trifluoromethanesulfonic acid byproduct that is generated, driving the reaction to completion. The use of an inert atmosphere and anhydrous conditions is critical, as both the starting anhydride and the product triflate can be sensitive to moisture.
Experimental Protocol: Synthesis
-
Vessel Preparation : An oven-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition : Dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes. The pyridine acts as a base to quench the triflic acid formed during the reaction.
-
Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the cooled, stirring solution. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methoxyphenol starting material.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude triflate can be purified by column chromatography on silica gel to yield the final product.[1]
Core Application: Palladium-Catalyzed Cross-Coupling
4-Methoxyphenyl trifluoromethanesulfonate is a premier substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing molecular complexity. Its high reactivity is attributed to the triflate anion being an excellent leaving group, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step with less reactive electrophiles.[8]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, typically between an aryl halide or triflate and an organoboron species.[9][10] Using 4-methoxyphenyl triflate allows for the synthesis of diverse 4-methoxybiaryl compounds, which are common scaffolds in medicinal chemistry.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This protocol details the coupling of 4-methoxyphenyl trifluoromethanesulfonate with phenylboronic acid.
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Vessel Preparation : To an oven-dried Schlenk flask, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 2-6 mol%).[1]
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times). Add a degassed solvent, such as dioxane or toluene, via cannula or syringe.
-
Reaction Execution : Heat the mixture to 80 °C and stir for 1-4 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting triflate.
-
Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford pure 4-methoxybiphenyl.[1]
The mechanism proceeds through a well-established catalytic cycle involving a palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[11][12] This reaction is of paramount importance in pharmaceutical development, as the aryl amine linkage is a common feature in many drug candidates. The use of 4-methoxyphenyl triflate enables the facile synthesis of various N-(4-methoxyphenyl) anilines and related compounds.[13] The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14]
Safety and Handling
As with any laboratory chemical, proper handling of 4-methoxyphenyl trifluoromethanesulfonate is essential for safety.
-
Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb with an inert material like sand or vermiculite and dispose of it as chemical waste.[2]
-
Incompatibilities : Avoid contact with moisture and strong oxidizing agents.
Conclusion
4-Methoxyphenyl trifluoromethanesulfonate stands as a testament to the power of strategic reagent design in modern organic synthesis. Its enhanced reactivity compared to traditional aryl halides provides chemists with a reliable and efficient tool for constructing complex molecules under often milder conditions. By understanding its properties, synthesis, and the mechanistic underpinnings of its application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can confidently leverage this reagent to accelerate discovery in medicine, materials, and beyond.
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Apollo Scientific. (2023).
- Chemsrc. (2025).
- PubChem. (4-Methoxyphenyl)
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (4-Methoxyphenyl)
- BenchChem. (2025).
- Wikipedia. (n.d.).
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Chemdad Co. (n.d.).
- PubChemLite.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ChemicalBook.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2023).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CAS#:66107-29-7 | 4-Methoxyphenyl Trifluoromethanesulfonate | Chemsrc [chemsrc.com]
- 4. 4-METHOXYPHENYL TRIFLUOROMETHANESULFONATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. PubChemLite - 4-methoxyphenyl trifluoromethanesulfonate (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 6. 4-METHOXYPHENYL TRIFLUOROMETHANESULFONATE | 66107-29-7 [amp.chemicalbook.com]
- 7. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]
